4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an isoindole ring, which is further stabilized by the addition of hydrochloride. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves the introduction of the difluoromethyl group into the isoindole framework. One common method involves the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the isoindole ring. This process often requires the presence of a catalyst and specific reaction conditions to ensure the successful incorporation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)aniline hydrochloride
- 4-[(Difluoromethyl)sulfanyl]aniline hydrochloride
Uniqueness
4-(Difluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClF2N |
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Molecular Weight |
205.63 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)7-3-1-2-6-4-12-5-8(6)7;/h1-3,9,12H,4-5H2;1H |
InChI Key |
JGRUFHPXCCNUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(F)F.Cl |
Origin of Product |
United States |
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